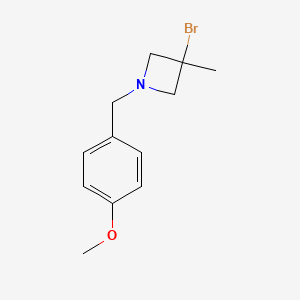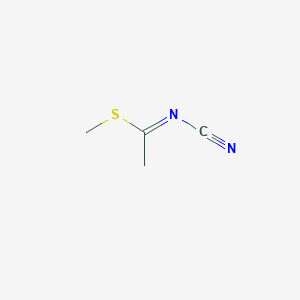
Methyl N-cyanoethanimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-cyanoethanimidothioate is an organic compound that belongs to the class of thioamides It is characterized by the presence of a cyano group (–CN) and a thioamide group (–C(=S)NH–) attached to an ethanimidothioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-cyanoethanimidothioate can be synthesized through the reaction of dimethyl N-cyanodithioiminocarbonate with arylamine or alkylamine compounds in refluxing ethanol solution . The reaction typically yields the desired product in good quantities. Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of lime nitrogen as a raw material. The process includes adding lime nitrogen to a reaction mixture under controlled conditions to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-cyanoethanimidothioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include arylamines, alkylamines, and methyl cyanoacetate. Reaction conditions often involve refluxing in ethanol or stirring without solvent at elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrimidinones and purine analogues .
Wissenschaftliche Forschungsanwendungen
Methyl N-cyanoethanimidothioate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl N-cyanoethanimidothioate involves its interaction with various molecular targets. The cyano group and thioamide group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, which are essential for its biological and chemical activities .
Vergleich Mit ähnlichen Verbindungen
Methyl N-cyanoethanimidothioate can be compared with other similar compounds, such as:
Dimethyl N-cyanodithioiminocarbonate: A precursor used in the synthesis of this compound.
Cyanoacetamide Derivatives: These compounds share similar reactivity and are used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its specific combination of the cyano and thioamide groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C4H6N2S |
|---|---|
Molekulargewicht |
114.17 g/mol |
IUPAC-Name |
methyl N-cyanoethanimidothioate |
InChI |
InChI=1S/C4H6N2S/c1-4(7-2)6-3-5/h1-2H3 |
InChI-Schlüssel |
DDIRHXYBUSOLTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13028933.png)
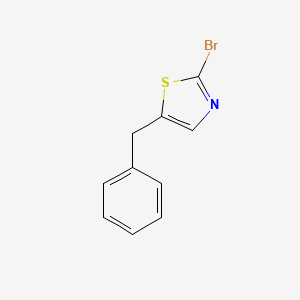
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)

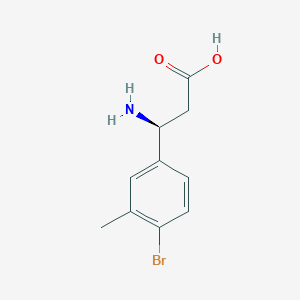
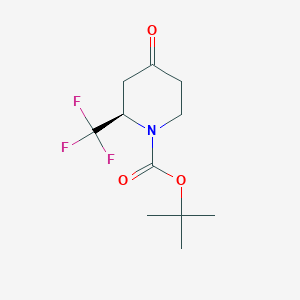



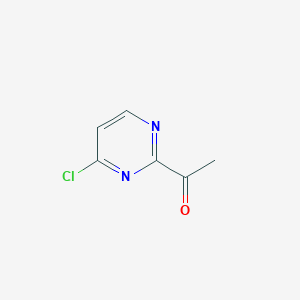
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
